molecular formula C8H12N4O3 B2611888 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime CAS No. 321998-08-7

2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime

Cat. No.: B2611888
CAS No.: 321998-08-7
M. Wt: 212.21 g/mol
InChI Key: FXKQWKRCBYAHAC-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime is a chemical compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 1,3-dimethyl-4-nitropyrazole with acetaldehyde in the presence of a base to form the corresponding acetaldehyde derivative. This intermediate is then reacted with methyloxime under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methyloxime group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methyloxime group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-nitro-1H-pyrazole: Lacks the acetaldehyde and methyloxime groups, resulting in different chemical properties and reactivity.

    2-(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)acetaldehyde O-methyloxime: Similar structure but with an amino group instead of a nitro group, leading to different biological activities.

    2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethanol O-methyloxime:

Uniqueness

2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime is unique due to the combination of its nitro and methyloxime functional groups, which confer distinct chemical properties and potential for diverse applications in research and industry.

Properties

CAS No.

321998-08-7

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

2-(2,5-dimethyl-4-nitropyrazol-3-yl)-N-methoxyethanimine

InChI

InChI=1S/C8H12N4O3/c1-6-8(12(13)14)7(11(2)10-6)4-5-9-15-3/h5H,4H2,1-3H3

InChI Key

FXKQWKRCBYAHAC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])CC=NOC)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])CC=NOC)C

solubility

not available

Origin of Product

United States

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